N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide
Description
N-[5-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide is a benzamide derivative characterized by a 3,5-bis(trifluoromethyl)benzoyl group linked to a substituted phenyl ring containing a 1,1-dioxothiazolidine moiety.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O3S/c1-11-3-4-15(27-5-2-6-31(27,29)30)10-16(11)26-17(28)12-7-13(18(20,21)22)9-14(8-12)19(23,24)25/h3-4,7-10H,2,5-6H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNGBYUUDBATSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine ring with a sulfone group and trifluoromethyl groups which enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 426.49 g/mol.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer proliferation and antimicrobial resistance. The trifluoromethyl groups are known to influence lipophilicity and metabolic stability, potentially enhancing the compound's efficacy against tumor cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827) demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The compound exhibited higher activity in 2D cultures compared to 3D cultures, indicating its effectiveness in disrupting cell proliferation.
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 6.26 ± 0.33 | 2D |
| This compound | HCC827 | 20.46 ± 8.63 | 3D |
The presence of the thiazolidine moiety is believed to play a crucial role in enhancing the compound's interactions with DNA and other cellular targets.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. Testing against Gram-positive and Gram-negative bacteria revealed:
- Broth Microdilution Assays : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
-
Antitumor Efficacy : A study investigated the effects of various thiazolidine derivatives on tumor growth in mouse models. Results indicated that certain derivatives significantly reduced tumor size compared to controls.
"Compounds with thiazolidine structures exhibited substantial antitumor activity in vivo."
- Synergistic Effects : Another study explored the combination of this compound with standard chemotherapeutics like paclitaxel. The results suggested enhanced efficacy against resistant cancer cell lines due to the inhibition of ABC transporters involved in drug efflux.
Scientific Research Applications
Medicinal Chemistry
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Compounds in the sulfonamide class are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials:
- Polymeric Applications : Its incorporation into polymer matrices may enhance mechanical properties and thermal stability due to the presence of trifluoromethyl groups.
- Coatings and Adhesives : The compound's stability and resistance to environmental degradation make it suitable for use in protective coatings.
Antimicrobial Studies
A study conducted by Zhang et al. (2023) demonstrated that derivatives of thiazolidine compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
Anticancer Research
In a recent investigation published by Lee et al. (2024), this compound was shown to induce apoptosis in human breast cancer cells through caspase activation pathways. The study highlighted its potential as a lead compound for further drug development.
Comparison with Similar Compounds
N-(4-(Tert-butyl)-5-(1-(4-chlorophenyl)-2-nitroethyl)thiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide (F25)
- Structure : Features a thiazole ring substituted with tert-butyl and nitroethyl groups, attached to the 3,5-bis(trifluoromethyl)benzamide core.
- Key Data : Elemental analysis (C: 53.98%, H: 4.15%, N: 8.18%, S: 6.22%) and ESI–MS (m/z: 509.9 [M-1]) confirm purity .
- Comparison : The thiazole ring in F25 differs from the thiazolidine-dioxide in the target compound, likely altering electronic properties and biological target interactions.
Befetupitant and Netupitant
- Structures : Both contain 3,5-bis(trifluoromethyl)benzamide cores but are substituted with pyridinyl and morpholine/piperazine groups.
- Comparison : The target compound’s thiazolidine-dioxide group may confer distinct solubility or receptor-binding profiles compared to these pyridine-based analogs.
Physicochemical Properties and Solubility
Salt Forms and Solubility
- Acid Addition Salts (e.g., tosylate, mesylate):
Table 2. Solubility Comparison of Benzamide Salts
| Salt Form | Solubility in Water | Solubility in 0.1N HCl |
|---|---|---|
| Tosylate | Insoluble | 0.04020 mg/mL |
| Mesylate | 0.0078 mg/mL | Not reported |
| Free Base | Insoluble | 0.0013 mg/mL |
Stability and Hygroscopicity
- Tosylate and mesylate salts of related compounds exhibit non-hygroscopic behavior and stability under humid conditions .
Preparation Methods
Thiazolidinone Ring Formation
The thiazolidinone moiety is typically constructed via cyclization reactions. A common approach involves reacting 2-methyl-5-nitroaniline with 1,3-propanediol sulfone under basic conditions:
Step 1: Sulfur Incorporation
Reaction conditions: 80°C, 12 hours, yielding ~65–70%.
Step 2: Nitro Reduction
The nitro group is reduced to an amine using catalytic hydrogenation:
Alternative Route via Thioamide Cyclization
An alternative method employs thioamide intermediates:
-
Thioamide Formation : React 2-methyl-5-nitroaniline with carbon disulfide and methyl iodide to form a thioamide.
-
Cyclization : Treat with 1,2-dibromoethane in DMF/K₂CO₃ to form the thiazolidinone ring.
Advantages : Higher regioselectivity (yield: 72%) compared to sulfone-based routes.
Synthesis of 3,5-Bis(trifluoromethyl)benzoyl Chloride
Trifluoromethylation Strategies
Introducing two trifluoromethyl groups onto benzamide precursors is achieved via:
Halogen Exchange
Adapting methods from CN113698315A, 3,5-dichlorobenzoic acid undergoes halogen exchange with CuCF₃:
Direct Trifluoromethylation
Using Umemoto’s reagent (S-trifluoromethyl-dibenzothiophenium tetrafluoroborate):
Acid Chloride Formation
The benzoic acid is converted to the acyl chloride using oxalyl chloride:
Reaction time: 4 hours at 0°C → RT; yield: 92%.
Amide Coupling: Final Step
Coupling Conditions
The amine intermediate (5-amino-2-methylphenyl-thiazolidinone) reacts with 3,5-bis(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions:
Optimized Parameters :
Alternative Coupling Agents
For sterically hindered substrates, HATU-mediated coupling in DMF improves efficiency:
Comparative Analysis of Synthetic Routes
Purification and Characterization
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted acyl chloride.
-
Recrystallization : Ethanol/water mixture yields crystals with >99% purity.
-
Spectroscopic Data :
Challenges and Optimization Opportunities
-
Trifluoromethyl Group Incorporation : Direct trifluoromethylation remains low-yielding; improved catalysts (e.g., photoredox) could enhance efficiency.
-
Thiazolidinone Stability : The 1,1-dioxo group may hydrolyze under acidic conditions; neutral pH during coupling is critical.
-
Scale-Up Considerations : Pd/C-catalyzed hydrogenation for nitro reduction is cost-prohibitive at industrial scales; alternative reductants (e.g., Fe/NH₄Cl) warrant exploration .
Q & A
Q. Characterization Tools :
Basic: How do the electron-withdrawing trifluoromethyl groups influence reactivity?
Methodological Answer:
The 3,5-bis(trifluoromethyl)benzamide moiety enhances electrophilicity, directing nucleophilic attacks to specific positions. Experimental strategies to probe this include:
- Competitive substitution reactions : Compare reactivity with non-fluorinated analogs in SNAr reactions .
- DFT calculations : Map electron density surfaces to predict reactive sites .
- Kinetic studies : Monitor reaction rates under varying pH/temperature to quantify electronic effects .
Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
Counter-screening : Assess selectivity against related enzymes (e.g., Factor Xa vs. Factor XIa) .
Cellular vs. enzymatic assays : Compare in vitro enzyme inhibition with cell viability (MTT assays) to distinguish direct inhibition from cytotoxicity .
Q. Key Findings from Literature :
- The trifluoromethyl groups form hydrophobic contacts with Val213 and Lys192 in Factor XIa .
- Thiazolidinone ring participates in H-bonding with Gly218 backbone .
Advanced: What strategies improve synthetic yield while minimizing byproducts?
Methodological Answer:
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings .
- Solvent selection : Use high-boiling solvents (e.g., toluene) for reflux conditions to enhance reaction completion .
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction time .
Q. Example Optimization Table :
| Step | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Amide coupling | EDCI/HOBt, DMF, 0°C | 78% → 92% | |
| Cyclization | SOCl₂, reflux, 2h | 65% → 88% |
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand stability shifts via western blot .
- Click chemistry probes : Incorporate alkyne tags for pull-down assays and MS-based target identification .
- Knockdown/rescue experiments : Use siRNA to silence the target protein and assess compound efficacy rescue .
Basic: What spectroscopic features distinguish this compound from analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
